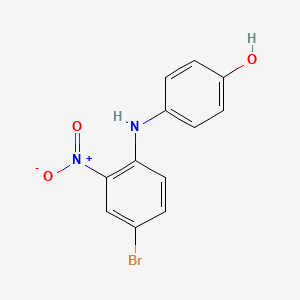

4-(4-Bromo-2-nitroanilino)benzenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

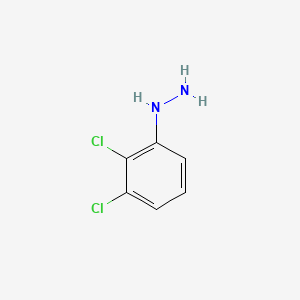

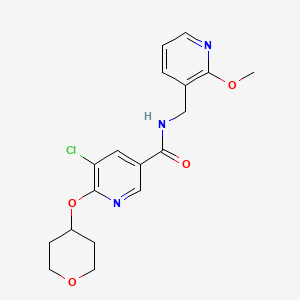

“4-(4-Bromo-2-nitroanilino)benzenol” is a chemical compound with the molecular formula C12H9BrN2O3 . It contains a total of 27 atoms, including 9 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Bromine atom .

Synthesis Analysis

The synthesis of a similar compound, 4-bromo-2-nitroaniline, involves a multistep process . The direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis

The molecular structure of “4-(4-Bromo-2-nitroanilino)benzenol” can be represented by the empirical formula C12H9BrN2O3 . The molecular weight of this compound is 309.119.Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Chemical Reactions:

- A study explored the synthesis of 2-bromo-4-nitrophenol using 2-methoxy-5-nitroaniline as a starting material. The process involved diazotization and Sandmeyer reactions, yielding 2-bromo-4-nitroanisole, which, upon further reactions, produced the target compound. This synthesis pathway was found to be simple, efficient, and suitable for commercial production (Li Zi-ying, 2008).

- An innovative green synthesis method reported the creation of 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol Schiff base through a mechanochemical method. This process is considered environmentally friendly and suitable for commercial applications in medicine and agriculture, given its significant urease inhibitory activity (Abida Zulfiqar et al., 2020).

Dielectric and Spectral Studies:

- Dielectric relaxation behavior of molecules, including 4-Bromoaniline and 2-Nitroaniline, was studied using microwave bench techniques. The study provided insights into the dielectric properties, dipole moments, and relaxation times of these molecules, contributing to our understanding of their chemical behavior and potential applications (C. Maridevarmath, G. H. Malimath, 2017).

- The spectral properties and conductance of a compound based on 1,8-naphthalic anhydride were investigated, focusing on its UV-Vis absorption and emission spectra. The study highlighted the impact of solvent polarity on the absorption bands and fluorescence spectra of the compound, providing valuable information for potential applications in material science (Roza Al‐Aqar, 2020).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-2-nitroaniline, indicates that it is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

4-(4-bromo-2-nitroanilino)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O3/c13-8-1-6-11(12(7-8)15(17)18)14-9-2-4-10(16)5-3-9/h1-7,14,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFXFKYTWSEYDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)Br)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone](/img/structure/B2590251.png)

![N-[2-(2,4-Diethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2590252.png)

![N-benzyl-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2590258.png)

[(2-propyl-1,3-thiazol-4-yl)methyl]amine](/img/structure/B2590263.png)

![3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)